2-Azido-NAD

描述

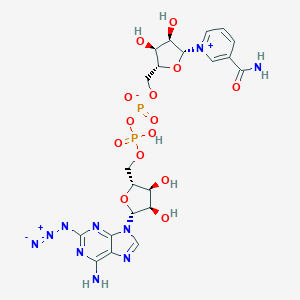

The exact mass of the compound [[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

126609-61-8 |

|---|---|

分子式 |

C21H26N10O14P2 |

分子量 |

704.4 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H26N10O14P2/c22-16-11-18(27-21(26-16)28-29-24)31(7-25-11)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1-4,7,9-10,12-15,19-20,32-35H,5-6H2,(H5-,22,23,26,27,36,37,38,39,40)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |

InChI 键 |

VTOZZJOLJUEVPD-NAJQWHGHSA-N |

手性 SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N |

规范 SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N |

同义词 |

2-azido-NAD 2-azidoadenosine dinucleotide 2N3NAD nicotinamide 2-azidoadenine dinucleotide |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Azido-NAD: Structure, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Azido-NAD (Nicotinamide 2-azidoadenine dinucleotide), a photoactive analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). This document details its chemical structure, synthesis, and key applications as a powerful tool in chemical biology and drug discovery, particularly for studying NAD+-binding proteins such as dehydrogenases and poly(ADP-ribose) polymerases (PARPs).

Core Structure of this compound

This compound is a chemically modified version of NAD+ where an azido (B1232118) group (-N3) is introduced at the 2-position of the adenine ring. This modification imparts photo-reactivity to the molecule, allowing it to be used as a photoaffinity label. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with nearby amino acid residues in the binding pocket of a target protein.[1]

The fundamental structure consists of a nicotinamide mononucleotide (NMN) moiety linked to a 2-azidoadenosine (B19884) monophosphate (2-azido-AMP) moiety through a pyrophosphate bridge.[2]

Caption: Core chemical structure of this compound.

Quantitative Data: Binding Affinities

This compound has been shown to be a substrate for various NAD+-dependent enzymes, often with binding affinities comparable to the natural coenzyme.[3][4] This makes it an effective probe for studying these proteins. The following table summarizes the reported dissociation constants (Kd) for this compound with bovine liver glutamate (B1630785) dehydrogenase.

| Enzyme | Ligand | Apparent Dissociation Constant (Kd) | Method |

| Glutamate Dehydrogenase | This compound+ | 10 µM and 40 µM | Photoincorporation Assay |

| Glutamate Dehydrogenase | NAD+ (for protection) | < 5 µM and 25 µM | Photoincorporation Assay |

These values suggest negative cooperative interaction between the subunits of the enzyme.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the chemical coupling of [³²P]2-azido-AMP and nicotinamide mononucleotide (NMN).[2] While detailed, proprietary synthesis protocols may vary between commercial suppliers, a general laboratory-scale synthesis can be outlined as follows. The initial synthesis of 2-azidoadenosine involves the reaction of 2-fluoroadenosine (B10117) with lithium azide (B81097).

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Synthesis of 2-Azidoadenosine: Start with 2-fluoroadenosine. The fluoro group is displaced by an azido group using an azide salt like lithium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at an elevated temperature.

-

Phosphorylation to 2-Azido-AMP: The resulting 2-azidoadenosine is then phosphorylated at the 5'-hydroxyl group to yield 2-azidoadenosine monophosphate (2-azido-AMP). This can be achieved using phosphorylating agents like phosphoryl chloride in the presence of a suitable base.

-

Coupling with NMN: The synthesized 2-azido-AMP is then coupled with nicotinamide mononucleotide (NMN). This condensation reaction forms the pyrophosphate linkage and is often facilitated by a coupling agent such as a carbodiimide.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC).

Photoaffinity Labeling of NAD+-Binding Proteins

This protocol outlines the general steps for using this compound to covalently label an NAD+-binding protein.

Caption: Experimental workflow for photoaffinity labeling.

Protocol:

-

Incubation: Incubate the purified target protein with this compound in a suitable buffer. The concentration of this compound should be optimized, but a starting point is often in the low micromolar range. Include a control sample without this compound and another with an excess of NAD+ to compete for binding and demonstrate specificity.

-

UV Irradiation: Expose the samples to UV light at a specific wavelength (e.g., 254 nm or 350 nm) for a predetermined amount of time on ice. The duration of irradiation needs to be optimized to maximize labeling efficiency while minimizing protein damage.

-

Quenching: After irradiation, the reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to react with any remaining unreacted nitrene intermediates.

-

Analysis: The covalently labeled protein can be analyzed by various techniques. SDS-PAGE followed by autoradiography (if using radiolabeled this compound) or western blotting with an antibody against a tag (if using a tagged version) can confirm labeling. For identification of the binding site, the labeled protein can be digested with a protease, and the resulting peptides analyzed by mass spectrometry.

Click Chemistry for Detection and Enrichment

The azide group on this compound also serves as a handle for bioorthogonal "click chemistry." After photo-crosslinking, the covalently attached 2-azidoadenine moiety can be reacted with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol:

-

Photoaffinity Labeling: Perform the photoaffinity labeling protocol as described above.

-

Click Reaction: To the labeled protein sample, add the alkyne-tagged reporter molecule, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA) to catalyze the reaction.

-

Analysis/Enrichment:

-

Fluorescent Detection: If a fluorescent alkyne was used, the labeled protein can be visualized in-gel using a fluorescence scanner.

-

Enrichment: If a biotin-alkyne was used, the labeled protein can be enriched from a complex mixture using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry.

-

Application in Studying PARP Signaling

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair and other cellular processes. PARP enzymes use NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on themselves and other target proteins, a process called PARylation.[5] this compound serves as an analog of NAD+ and can be used to visualize and identify PARP-modified proteins.

Caption: Role of this compound in probing the PARP signaling pathway.

In the context of the DNA damage response, PARP1 detects DNA strand breaks and becomes activated. It then consumes NAD+ to build PAR chains. By substituting NAD+ with this compound, researchers can introduce an azide handle into the PAR chains. This allows for the subsequent attachment of reporter tags via click chemistry, enabling the identification of proteins that are PARylated in response to DNA damage. This approach is invaluable for elucidating the complex network of protein interactions involved in DNA repair and for screening the efficacy of PARP inhibitors in drug development.

References

- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of azido-NAD+ to assess its potential as a two-dimensional infrared probe of enzyme dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of 2-Azido-NAD+

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound+, a photoactive analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). This molecule has become an invaluable tool for probing the structure and function of NAD+-binding proteins.

Discovery and Significance

This compound+ (nicotinamide 2-azidoadenine dinucleotide) was developed as a photoactive analog of NAD+ to function as an effective active-site-directed photoprobe.[1] Its primary utility lies in photoaffinity labeling, a powerful technique to identify and characterize the active sites of NAD+-binding proteins.[1][2] Upon activation with ultraviolet (UV) light, the azido (B1232118) group is converted into a highly reactive nitrene, which can form a covalent bond with nearby amino acid residues in the protein's binding pocket.[3][4] This allows for the permanent labeling and subsequent identification of NAD+-binding sites.[1][2]

In the absence of UV light, this compound+ can act as a substrate for some enzymes, demonstrating its ability to mimic the natural coenzyme.[1] Its stability and similar binding affinity to the native cofactor for several dehydrogenases make it a versatile probe.[5] This analog has been instrumental in studying various NAD+-dependent enzymes, including glutamate (B1630785) dehydrogenase and 2-5A synthetase.[1][6]

Synthesis of this compound+

The synthesis of this compound+ is typically achieved through a chemical coupling reaction. The general strategy involves the synthesis of the two precursor mononucleotides, 2-azido-AMP and nicotinamide mononucleotide (NMN), followed by their condensation to form the dinucleotide.

General Synthesis Workflow

The chemical synthesis involves the coupling of 2-azidoadenosine (B19884) monophosphate (2-azido-AMP) and nicotinamide mononucleotide (NMN).[1]

Detailed Experimental Protocol: Chemical Synthesis

The following protocol is a generalized procedure based on the chemical coupling of activated mononucleotides.

Materials:

-

2-Azido-adenosine monophosphate (2-azido-AMP)

-

Nicotinamide mononucleotide (NMN)

-

Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC

-

Anhydrous pyridine (B92270) or other suitable aprotic solvent

-

Purification system (e.g., C-18 silica (B1680970) gel chromatography)[7]

Procedure:

-

Activation of NMN: Dissolve NMN in anhydrous pyridine. Add a molar excess of DCC and stir the reaction at room temperature for several hours to form the NMN-morpholidate or a similar activated intermediate.

-

Coupling Reaction: Add a solution of 2-azido-AMP (as its pyridinium (B92312) salt) to the activated NMN solution. The reaction mixture is typically stirred in the dark at room temperature for 3-5 days.

-

Quenching and Initial Purification: After the reaction, excess water is added to quench any remaining activated intermediates. The solvent is then removed under reduced pressure.

-

Chromatographic Purification: The residue is redissolved in a minimal amount of water and subjected to purification. A common method is chromatography on a C-18 silica gel column, eluting with a methanol-water mixture.[7]

-

Product Identification: Fractions are monitored by UV absorbance at 303 nm, which is characteristic of the azido-adenine moiety.[7]

-

Isolation: Fractions containing the pure this compound+ are pooled, and the product is isolated by rotary evaporation and lyophilization.[7]

Physicochemical and Biochemical Properties

This compound+ has been characterized for its interaction with various enzymes. The key quantitative data are summarized below.

| Property | Enzyme | Value(s) | Reference |

| Dissociation Constant (Kd) | Glutamate Dehydrogenase | 10 µM and 40 µM | [1] |

| Protection by NAD+ (Kd) | Glutamate Dehydrogenase | < 5 µM and 25 µM | [1] |

| Enzyme Inhibition | Glutamate Dehydrogenase | ~40% inhibition after photolysis | [1] |

| Saturation Concentration | 2-5A Synthetase | 1.5 mM (for 2-N3ATP) | [6] |

| UV Absorbance Maximum | - | 303 nm | [7] |

Key Applications and Experimental Protocols

The primary application of this compound+ is in photoaffinity labeling to identify and map the NAD+ binding sites of proteins.

Mechanism of Photoaffinity Labeling

Protocol for Photoaffinity Labeling of Glutamate Dehydrogenase

This protocol is adapted from the study of this compound+ with bovine liver glutamate dehydrogenase.[1]

Materials:

-

Purified glutamate dehydrogenase

-

[³²P]this compound+ (for detection)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

UV lamp (long-wavelength)

-

SDS-PAGE reagents

-

Autoradiography equipment

Procedure:

-

Binding: Incubate the purified enzyme with [³²P]this compound+ in the reaction buffer. The incubation is typically performed on ice in the dark for 5-10 minutes to allow for binding.

-

Control Samples: Prepare control samples, including a sample without UV irradiation and samples with an excess of unlabeled NAD+ to demonstrate competitive binding and specific labeling.[1]

-

Photolysis: Irradiate the sample with a long-wavelength UV lamp at a close distance for a defined period (e.g., 1-5 minutes). Keep the sample on ice to prevent thermal denaturation. Azido groups are typically photoactivated by long-wavelength UV light.[8]

-

Quenching: The reaction can be quenched by adding a reducing agent like dithiothreitol (B142953) (DTT) to scavenge any remaining reactive species.

-

Analysis: Denature the protein samples and separate them by SDS-PAGE.

-

Detection: Dry the gel and expose it to X-ray film (autoradiography) to visualize the radiolabeled protein, confirming covalent incorporation of the probe.

Application in Signaling Pathways

NAD+ is a critical substrate for several enzyme families involved in signaling, including Poly(ADP-ribose) polymerases (PARPs) and sirtuins.[9][10] this compound+ can be used as a probe to identify and study the proteins involved in these pathways.

This compound+ has been specifically noted for its potential use in visualizing intracellular Poly(ADP-ribosylation) (PARylation) processes, highlighting its utility in studying these critical signaling events.[11]

Conclusion

This compound+ is a powerful and versatile chemical probe. Its synthesis, while requiring careful chemical procedures, yields a molecule that has been fundamental in elucidating the binding sites and mechanisms of NAD+-dependent enzymes. For researchers in enzymology and drug development, this compound+ remains a key tool for target identification and validation within the vast landscape of NAD+ metabolism and signaling.

References

- 1. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of spin-labeled 2-azido-ATP: evidence for distinct nucleotide-binding sites in calcium pump protein from sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of azido-NAD+ to assess its potential as a two-dimensional infrared probe of enzyme dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2- and 8-azido photoaffinity probes. 2. Studies on the binding process of 2-5A synthetase by photosensitive ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Photoaffinity Labeling of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Targets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 10. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

2-Azido-NAD as a NAD+ analog for PARP studies

An In-depth Technical Guide to 2-Azido-NAD as a NAD+ Analog for PARP Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to a variety of cellular processes, most notably DNA repair, genomic stability, and programmed cell death.[1][2] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting DNA strand breaks, it utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones.[3][4][5] This process, known as PARylation, creates a scaffold to recruit other DNA repair factors.[2]

To investigate the mechanism of PARP enzymes, identify their substrates, and probe the structure of their NAD+ binding sites, researchers utilize modified NAD+ analogs. These analogs serve as chemical probes that can report on enzymatic activity or identify interacting proteins. While many modern approaches use "clickable" NAD+ analogs containing alkyne groups for bioorthogonal chemistry, photoaffinity labels remain a powerful tool for covalently mapping binding sites.[2][6]

This guide focuses on This compound+ (nicotinamide 2-azidoadenine dinucleotide), a photoactive analog of NAD+. The azido (B1232118) group at the C-2 position of the adenine ring allows it to function as a photoaffinity probe.[7] While not as commonly used for broad substrate profiling as other analogs, this compound+ is a valuable tool for irreversibly labeling the NAD+ binding site of PARPs and other NAD+-dependent enzymes, enabling detailed structural and functional studies.

Mechanism of Action: Photoaffinity Labeling

Photoaffinity labeling (PAL) is a technique used to covalently attach a ligand to its target protein.[8][9] The this compound+ analog acts as a substrate for PARP in the absence of light. When irradiated with ultraviolet (UV) light (typically <300 nm for aryl azides), the chemically stable azido group is converted into a highly reactive nitrene intermediate.[10][11] This nitrene can then rapidly and non-selectively insert into nearby C-H or N-H bonds of amino acid residues within the binding pocket, forming a stable, covalent bond.[10][11] This process permanently "traps" the analog within the active site, allowing for the identification of the enzyme and the specific residues involved in binding.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is critical for understanding the application of this compound+.

PARP1 Signaling in DNA Damage Response

Upon DNA damage, PARP1 is rapidly recruited to the site of a break. This triggers its catalytic activity, initiating a signaling cascade that promotes DNA repair.

General Workflow for PARP Substrate Identification

Modern approaches to identify the substrates of a specific PARP often employ analogs with "clickable" handles, which allow for the enrichment and subsequent identification of modified proteins via mass spectrometry.

Workflow for Photoaffinity Labeling with this compound+

The workflow for this compound+ is distinct, relying on UV light for covalent capture rather than click chemistry for detection. This method is ideal for identifying the NAD+-binding protein itself.

Quantitative Data

Table 1: Binding and Kinetic Parameters of Azido-Analogs and NAD+

| Compound | Enzyme | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| 2-Azido-ADP | F1-ATPase | Kd | 5 µM | [12] |

| NAD+ | PARP1 | Km (PARP activity) | 212.9 µM | [1] |

| kcat (PARP activity) | 26.0 min-1 | [1] | ||

| ADO-3′-N3-NAD+ | PARP1 | Km (PARP activity) | 524.8 µM | [1] |

| | | kcat (PARP activity) | 3.8 min-1 |[1] |

Note: Data for 2-Azido-ADP is provided to illustrate the binding affinity of a C-2 azidoadenine analog to a nucleotide-binding site. Data for ADO-3′-N3-NAD+, an analog with the azido group on the ribose, shows it is processed by PARP1, albeit less efficiently than the native NAD+.

Experimental Protocols

The following protocols are adapted from established PARP assays and photoaffinity labeling procedures.[1][8][12][13] Researchers should optimize concentrations and incubation times for their specific experimental setup.

Protocol 1: In Vitro Photoaffinity Labeling of PARP1 with [³²P]this compound+

This protocol aims to covalently label the NAD+-binding site of purified PARP1. Using a radiolabeled analog (e.g., with ³²P in the alpha-phosphate position) provides a sensitive method for detection.

Materials:

-

Purified recombinant human PARP1

-

[α-³²P]this compound+

-

PARP Reaction Buffer (10X): 1 M Tris-HCl pH 8.0, 100 mM MgCl₂, 500 mM NaCl, 10 mM DTT.

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

20% Trichloroacetic acid (TCA)

-

SDS-PAGE loading buffer

-

UV cross-linker instrument (e.g., Stratalinker with 254 nm bulbs)

-

Ice, microcentrifuge tubes, heating block

Procedure:

-

Reaction Setup (in the dark or under red light):

-

On ice, prepare a 50 µL reaction mix in a microcentrifuge tube. For a single reaction:

-

5 µL 10X PARP Reaction Buffer

-

1 µg Activated DNA (100 ng/µL stock)

-

0.9 µM purified PARP1 (final concentration)

-

1-10 µM [α-³²P]this compound+ (final concentration)

-

Nuclease-free water to 50 µL.

-

-

Include control reactions: one without PARP1, one without UV irradiation, and one with a 100-fold excess of unlabeled NAD+ to demonstrate competitive binding.

-

-

Incubation:

-

Incubate the reaction tubes at 30°C for 15 minutes in the dark to allow the analog to bind to the PARP1 active site.

-

-

UV Irradiation:

-

Place the open tubes on ice directly under a UV lamp.

-

Irradiate with UV light (254 nm) for 5-15 minutes. Note: Optimal irradiation time should be determined empirically.

-

-

Protein Precipitation & Analysis:

-

Stop the reaction by adding TCA to a final concentration of 10%.

-

Vortex and incubate on ice for 20 minutes.

-

Centrifuge at maximum speed for 15 minutes at 4°C.

-

Carefully discard the supernatant. Wash the pellet with cold acetone.

-

Resuspend the protein pellet in 20 µL of SDS-PAGE loading buffer.

-

-

Detection:

-

Boil the samples for 5 minutes and load onto an SDS-PAGE gel.

-

After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled PARP1 via autoradiography. A band corresponding to the molecular weight of PARP1 (~113 kDa) should be observed only in the complete reaction subjected to UV light.

-

Protocol 2: Identification of Labeled Peptides by Mass Spectrometry

This protocol follows the labeling procedure but uses non-radiolabeled this compound+ and aims to identify the specific peptide within PARP1 that is covalently modified.

Materials:

-

Same as Protocol 1, but using non-radiolabeled this compound+.

-

Urea (8 M), DTT, Iodoacetamide (B48618) (IAA)

-

Trypsin (mass spectrometry grade)

-

C18 desalting columns

-

LC-MS/MS system

Procedure:

-

Labeling and Gel Separation:

-

Perform the photoaffinity labeling reaction as described in Protocol 1 (Steps 1-3), scaling up the reaction volume as needed (e.g., to 200 µL).

-

Stop the reaction by adding SDS-PAGE loading buffer directly.

-

Run the sample on an SDS-PAGE gel and stain with a mass spectrometry-compatible Coomassie stain.

-

-

In-Gel Digestion:

-

Excise the band corresponding to PARP1.

-

Destain the gel slice completely.

-

Reduce the proteins with DTT (e.g., 10 mM in ammonium (B1175870) bicarbonate) and alkylate with iodoacetamide (e.g., 55 mM in ammonium bicarbonate).

-

Digest the protein overnight with trypsin at 37°C.

-

-

Peptide Extraction and Analysis:

-

Extract the peptides from the gel slice using acetonitrile (B52724) and formic acid solutions.

-

Pool the extracts, dry them down in a vacuum centrifuge, and desalt using a C18 column.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Search the MS/MS data against the human proteome database, specifying the PARP1 sequence.

-

Include a variable modification on amino acid residues corresponding to the mass of the 2-azido-ADP-ribose fragment after cross-linking and fragmentation. The exact mass will depend on the nature of the cross-link and fragmentation pattern, requiring specialized database searching strategies. Identification of a peptide with this mass shift indicates the site of covalent attachment.

-

Applications and Limitations

Applications:

-

Active Site Mapping: this compound+ is an excellent tool for identifying amino acid residues within the NAD+ binding pocket of PARP enzymes.

-

Validating Binding: It can be used in competitive binding assays to confirm that PARP inhibitors interact with the NAD+ binding site. A successful inhibitor will prevent the photo-incorporation of this compound+.

-

Structural Studies: Covalently modified PARP1 can be used for structural biology studies to understand conformational changes upon ligand binding.

Limitations:

-

Low Labeling Efficiency: Photoaffinity labeling can be inefficient, often requiring high concentrations of the probe or long irradiation times, which can lead to protein damage.[10]

-

Non-Specific Labeling: The high reactivity of the nitrene intermediate can lead to non-specific labeling of solvent or proteins outside the intended binding site if the probe dissociates before photoactivation.

-

Not Ideal for Substrate Profiling: Unlike clickable analogs, this compound+ does not inherently contain a handle for the easy enrichment of trans-modified substrate proteins. Its primary utility is in labeling the PARP enzyme itself.

-

UV-Induced Damage: UV irradiation can cause damage to biological macromolecules, potentially altering protein structure and function.[14]

Conclusion

This compound+ is a specialized NAD+ analog that serves as a powerful photoaffinity probe for studying PARP enzymes. While modern techniques often favor clickable analogs for high-throughput substrate discovery, the ability of this compound+ to form a covalent bond within the NAD+ binding site upon UV activation makes it an invaluable tool for detailed mechanistic and structural investigations. By providing a permanent link between the ligand and the enzyme, it allows researchers to map the precise location of the active site and to validate the mechanism of action of PARP inhibitors, contributing to a deeper understanding of this critical enzyme family in health and disease.

References

- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARPs and ADP-ribosylation: Deciphering the Complexity with Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of poly(ADP-ribosyl)ation by PARP1 and identification of lysine residues as ADP-ribose acceptor sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoaffinity labeling with 2-azidoadenosine diphosphate of a tight nucleotide binding site on chloroplast coupling factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. teo.elte.hu [teo.elte.hu]

- 11. escholarship.org [escholarship.org]

- 12. Photoaffinity labeling of mitochondrial adenosinetriphosphatase by 2-azidoadenosine 5'-[alpha-32P]diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of an NAD + analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06256E [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

The Mechanism of 2-Azido-NAD+ in Elucidating PARP-1 Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in cellular processes such as DNA repair and transcriptional regulation, making it a key target in drug development, particularly in oncology. Understanding the intricate mechanisms of PARP-1 activity, including its substrate specificity and downstream signaling pathways, is paramount. The use of chemically modified analogs of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), has emerged as a powerful tool for probing PARP-1 function. This technical guide focuses on the mechanism and application of azido-modified NAD+ analogs, with a specific emphasis on 2-Azido-NAD+, as chemical reporters for studying PARP-1 activity. These probes, in conjunction with bioorthogonal click chemistry, enable the visualization, identification, and quantification of PARP-1 substrates, providing invaluable insights into its biological roles.

Introduction: PARP-1 and the Role of NAD+ Analogs

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in the DNA damage response (DDR).[1][2][3] Upon binding to DNA breaks, PARP-1 catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.[2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1] Given its central role in DNA repair, inhibition of PARP-1 has become a successful therapeutic strategy for certain types of cancers.[2]

To dissect the complex signaling networks governed by PARP-1, researchers have developed chemical probes based on the structure of NAD+. These NAD+ analogs incorporate bioorthogonal functional groups, such as azides or alkynes, which are chemically inert in biological systems but can be selectively reacted with a corresponding partner group in a "click" chemistry reaction.[4] This allows for the attachment of reporter tags, like fluorophores or biotin, to the ADP-ribosylated proteins.

Azido-modified NAD+ analogs, including this compound+ and 3'-Azido-NAD+, have proven to be valuable tools for these investigations.[1][2][5] These analogs are recognized by PARP-1 as substrates, leading to the incorporation of the azido-tagged ADP-ribose moiety into target proteins. Subsequent click chemistry with an alkyne-functionalized reporter molecule enables the detection and identification of these PARP-1 substrates.

Mechanism of Action: this compound+ as a PARP-1 Probe

The core of this technique lies in the ability of PARP-1 to utilize this compound+ as a substrate, transferring the 2-azido-ADP-ribose unit onto its target proteins. The azido (B1232118) group, being bioorthogonal, does not interfere with the enzymatic reaction. Once incorporated, the azide (B81097) serves as a handle for the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction, allowing for the covalent attachment of a reporter molecule.

Mechanism of this compound+ in PARP-1 substrate labeling.

This two-step process enables highly specific labeling of PARP-1 substrates for subsequent analysis.

Data Presentation: Quantitative Comparison of NAD+ Analogs

The efficiency and specificity of NAD+ analogs as PARP-1 substrates can vary depending on the position of the modification. The following table summarizes available kinetic data for different azido- and alkyne-modified NAD+ analogs in comparison to the natural substrate, NAD+.

| Substrate | PARP Enzyme | kcat (min⁻¹) | Km (μM) | kcat/Km (min⁻¹ M⁻¹) | Reference |

| NAD+ | Human PARP-1 | 26.0 ± 2.3 | 212.9 ± 45.5 | 1.2 x 10⁵ | [3] |

| ADO-3'-N₃-NAD+ | Human PARP-1 | 3.8 ± 1.1 | 524.8 ± 264.0 | 7.2 x 10³ | [3] |

| 2-alkyne-NAD+ | Human PARP-1 | Reportedly lower than 6-alkyne-NAD+ | - | - | [1] |

| 6-alkyne-NAD+ | Human PARP-1 | Comparable to ADO-3'-N₃-NAD+ | - | - | [1] |

| 2-a-NAD+ | Human PARP5a (catalytic domain) | Active | - | - | [5][6] |

| ADO-3'-N₃-NAD+ | Human PARP-2 | Very weak activity | - | - | [3] |

Note: "2-a-NAD+" is reported as an alkyne-modified NAD+, which is structurally and functionally related to azido-modified analogs for click chemistry applications. Kinetic data for this compound+ with PARP-1 is not extensively published, but its utility for in-cell visualization of PARylation has been demonstrated.[1] ADO-3'-N₃-NAD+ has shown remarkable specificity for PARP-1 over other PARP isoforms like PARP-2.[3]

Experimental Protocols

Chemo-enzymatic Synthesis of this compound+

Step 1: Synthesis of 2-Azidoadenosine (B19884) The synthesis of 2-azidoadenosine can be achieved from a suitable precursor like 2-fluoroadenosine (B10117) through nucleophilic substitution with an azide source.

Step 2: Phosphorylation to 2-Azido-AMP The synthesized 2-azidoadenosine is then phosphorylated at the 5' position to yield 2-azidoadenosine monophosphate (2-Azido-AMP).

Step 3: Enzymatic Coupling to NMN The final step involves the enzymatic coupling of 2-Azido-AMP with nicotinamide mononucleotide (NMN) using an NAD+ synthetase or a similar enzyme to form this compound+.[2]

In Vitro PARP-1 Activity Assay with this compound+

This protocol describes the labeling of PARP-1 substrates in a cell lysate using this compound+ and subsequent detection by in-gel fluorescence.

Materials:

-

Cell lysate containing target proteins

-

Recombinant active PARP-1

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

This compound+

-

10x PARP reaction buffer (500 mM Tris-HCl pH 8.0, 40 mM MgCl₂, 10 mM DTT)

-

Alkyne-fluorophore (e.g., Alkyne-TAMRA)

-

Click chemistry reaction components: CuSO₄, THPTA ligand, sodium ascorbate

-

SDS-PAGE materials and fluorescence gel scanner

Procedure:

-

PARP-1 Reaction: In a microcentrifuge tube, combine cell lysate, recombinant PARP-1, activated DNA, and 1x PARP reaction buffer.

-

Initiate the reaction by adding this compound+ to a final concentration of 50-100 μM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding a PARP inhibitor (e.g., olaparib) or by adding SDS-PAGE loading buffer.

-

Click Chemistry: To the reaction mixture, add the alkyne-fluorophore, CuSO₄, and THPTA ligand.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate.

-

Incubate at room temperature for 1 hour, protected from light.

-

In-gel Fluorescence Detection: Resolve the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

Identification of PARP-1 Substrates by Mass Spectrometry

This workflow outlines the steps for identifying PARP-1 substrates using this compound+ and mass spectrometry.

Workflow for PARP-1 substrate identification.

Detailed Steps:

-

Labeling and Biotinylation: Perform the in vitro PARP-1 reaction as described above, but use alkyne-biotin in the click chemistry step.

-

Enrichment: Incubate the biotinylated protein mixture with streptavidin-coated beads to capture the labeled proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Digestion: Elute the proteins from the beads or perform on-bead digestion with a protease such as trypsin to generate peptides.

-

Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS data against a protein database to identify the proteins and the specific sites of ADP-ribosylation. The mass of the 2-azido-ADP-ribose modification needs to be accounted for in the search parameters.

Visualization of Signaling Pathways

PARP-1 is a key player in the DNA damage response, particularly in the base excision repair (BER) and single-strand break repair (SSBR) pathways. The following diagram illustrates the central role of PARP-1 in signaling DNA damage.

PARP-1 signaling in single-strand break repair.

Conclusion

Azido-modified NAD+ analogs, such as this compound+, represent powerful chemical tools for the investigation of PARP-1 activity. They enable the specific labeling and identification of PARP-1 substrates, providing a deeper understanding of the enzyme's role in cellular signaling pathways. The combination of these probes with click chemistry and advanced proteomic techniques offers a robust platform for both basic research and drug development efforts targeting PARP-1. While the specificity of different positional isomers of azido-NAD+ for various PARP family members is an area of ongoing research, the methodologies described in this guide provide a solid foundation for researchers to explore the intricate world of ADP-ribosylation.

References

- 1. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biophysical Properties of 2-Azido-NAD+

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azido-NAD+ (Nicotinamide 2-azidoadenine dinucleotide) is a photoactivatable analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a ubiquitous coenzyme essential for numerous cellular processes, including energy metabolism, DNA repair, and signaling. The introduction of a photoreactive azido (B1232118) group at the 2-position of the adenine ring allows this compound+ to serve as a powerful tool for investigating NAD+-dependent enzymes and their associated signaling pathways. Upon photoactivation with UV light, the azido group forms a highly reactive nitrene intermediate that can covalently crosslink to nearby molecules, enabling the identification and characterization of NAD+-binding proteins and their substrates. This technical guide provides a comprehensive overview of the biophysical properties of this compound+, detailed experimental protocols for its use in photoaffinity labeling and click chemistry, and its application in studying ADP-ribosylation signaling pathways.

Core Biophysical Properties

A thorough understanding of the biophysical characteristics of this compound+ is crucial for its effective application in experimental settings. The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference / Note |

| Molecular Formula | C₂₁H₂₆N₁₀O₁₄P₂ | [1][2] |

| Molecular Weight | 704.44 g/mol | [1][2] |

| Appearance | White to off-white solid | General knowledge for similar compounds |

| Solubility | Soluble in water and aqueous buffers | General knowledge for NAD+ analogs |

| Spectroscopic Property | Value | Reference / Note |

| Molar Absorptivity (Infrared) | ε = 250 M⁻¹ cm⁻¹ | For the azido stretching vibration.[3] |

| UV-Vis Absorption (λmax) | ~260 nm | Estimated based on the adenine chromophore present in NAD+.[4] |

| Molar Extinction Coefficient (UV-Vis at 260 nm) | ~16,900 M⁻¹cm⁻¹ | Estimated based on the value for NAD+.[4] |

| Fluorescence Properties | Not well characterized | 2-azidoadenosine derivatives are known to be fluorescent. Further characterization is needed for this compound+.[1] |

| Stability and Storage | Condition | Recommendation | Reference / Note |

| Solid Form | Store at -20°C or below, desiccated and protected from light. | General recommendation for labile biochemicals. | |

| Aqueous Solution | Store in single-use aliquots at -70°C for long-term storage (up to 6 months). | Stable for about a week at 4°C at neutral pH. Avoid repeated freeze-thaw cycles. | Based on general stability of NAD+ solutions.[5] |

| pH Stability | Stable in neutral or slightly acidic solutions (pH 2-6). Rapidly degrades in alkaline solutions. | Based on general stability of NAD+ solutions.[5] | |

| Light Sensitivity | Solutions are sensitive to light and should be protected from UV exposure to prevent premature activation of the azido group. | The azido group is photoreactive.[6] |

Experimental Protocols

This compound+ is a versatile tool for two primary experimental approaches: photoaffinity labeling to identify interacting proteins and click chemistry for the detection and visualization of ADP-ribosylation events.

Photoaffinity Labeling of NAD+-Binding Proteins

This technique utilizes the photoreactive nature of the azido group to covalently capture proteins that bind to this compound+.

Objective: To identify and characterize proteins that interact with NAD+.

Materials:

-

This compound+

-

Purified protein, cell lysate, or tissue homogenate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

-

UV crosslinking instrument (e.g., Stratalinker) with a 254 nm or 365 nm light source

-

SDS-PAGE gels and Western blotting reagents

-

Mass spectrometry facility for protein identification

Protocol:

-

Binding Reaction:

-

Incubate the biological sample (purified protein, cell lysate, or homogenate) with this compound+ in the reaction buffer. A typical concentration range for this compound+ is 10-100 µM.

-

Incubate on ice or at 4°C for 15-30 minutes to allow for binding equilibrium to be reached.

-

Include control samples: a no-UV control to check for non-specific covalent binding and a competition control with an excess of native NAD+ to demonstrate the specificity of the interaction.

-

-

UV Crosslinking:

-

Place the reaction mixture in a suitable container (e.g., a 96-well plate on ice) and irradiate with UV light.

-

The optimal wavelength and duration of irradiation should be determined empirically. A common starting point is 254 nm for 5-20 minutes on ice.[7]

-

Ensure the UV source is at a consistent distance from the sample.

-

-

Analysis of Crosslinked Products:

-

After irradiation, the crosslinked protein-2-Azido-NAD+ adducts can be analyzed by SDS-PAGE.

-

Visualize the adducts by autoradiography if a radiolabeled version of this compound+ was used, or by Western blotting using an antibody against a tag on the this compound+ or against the protein of interest.

-

For identification of unknown interacting proteins, the crosslinked adducts can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry.

-

Visualization of ADP-Ribosylation via Click Chemistry

The azido group on this compound+ can also serve as a handle for bioorthogonal click chemistry. This allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), to ADP-ribosylated proteins for visualization and enrichment. This is particularly useful for studying the activity of Poly(ADP-ribose) polymerases (PARPs).

Objective: To detect and visualize proteins that have been ADP-ribosylated using this compound+.

Materials:

-

This compound+

-

Cell culture or in vitro ADP-ribosylation reaction setup

-

Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore or alkyne-biotin)

-

Click chemistry reaction components:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA or TBTA)

-

-

Fluorescence microscope or streptavidin beads for enrichment

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Metabolic Labeling or In Vitro Reaction:

-

For in-cell labeling, incubate cells with a cell-permeable version of this compound+ or deliver it into the cells.

-

For in vitro reactions, set up an ADP-ribosylation assay with purified PARP enzyme, acceptor proteins, and this compound+ as the substrate.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

-

After the labeling reaction, lyse the cells or stop the in vitro reaction.

-

Prepare the click chemistry reaction mixture. A typical protocol involves:

-

The protein sample containing the 2-azido-ADP-ribosylated proteins.

-

The alkyne-reporter molecule (e.g., 10-50 µM).

-

Freshly prepared sodium ascorbate (B8700270) (e.g., 1 mM).

-

THPTA or another copper ligand (e.g., 0.1 mM).

-

CuSO₄ (e.g., 1 mM).

-

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.[8]

-

-

Detection and Analysis:

-

If a fluorescent reporter was used, the labeled proteins can be visualized directly in-gel after SDS-PAGE or in fixed cells by fluorescence microscopy.

-

If a biotin reporter was used, the labeled proteins can be enriched using streptavidin-coated beads, followed by elution and identification by Western blotting or mass spectrometry.

-

Application in Signaling Pathways: PARP1-Mediated ADP-Ribosylation

A primary application of this compound+ is in the study of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response. Upon detecting DNA strand breaks, PARP1 becomes activated and utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation. This signaling cascade is critical for the recruitment of DNA repair factors.

This compound+ can be used as a substrate by PARP1, allowing for the labeling and identification of PARP1 targets and the visualization of PARylation events in response to DNA damage.[9]

Conclusion

This compound+ is a powerful and versatile chemical probe for the study of NAD+-dependent biological processes. Its utility in both photoaffinity labeling and click chemistry provides researchers with a dual-pronged approach to identify NAD+-binding proteins and to visualize and enrich ADP-ribosylated substrates. The continued application of this compound+ promises to further illuminate the complex roles of NAD+ and ADP-ribosylation in cellular signaling and disease, offering valuable insights for drug development and therapeutic intervention.

References

- 1. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying Genomic Sites of ADP-Ribosylation Mediated by Specific Nuclear PARP Enzymes Using Click-ChIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. confluore.com.cn [confluore.com.cn]

- 9. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

2-Azido-NAD: A Technical Guide to Probing Enzyme Dynamics and Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2-Azido-NAD (Nicotinamide 2-azidoadenine dinucleotide), a photoactive analog of NAD+, as a powerful probe for elucidating enzyme dynamics, identifying target proteins, and investigating complex biological signaling pathways. This document provides a comprehensive overview of its mechanism of action, quantitative binding data, detailed experimental protocols, and visualizations to facilitate its effective use in research and drug development.

Introduction to this compound as a Molecular Probe

This compound is a versatile chemical tool designed to mimic the natural cofactor NAD+ in biological systems. Its key feature is the presence of an azide (B81097) (-N₃) group at the 2-position of the adenine (B156593) ring. This modification has two primary advantages:

-

Photoaffinity Labeling: Upon irradiation with ultraviolet (UV) light, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with nearby amino acid residues within the enzyme's active site or binding pocket, allowing for the permanent "tagging" of interacting proteins.

-

Minimal Steric Hindrance: The small size of the azide group generally results in minimal perturbation of the molecule's ability to bind to NAD+-dependent enzymes, often with affinities comparable to the natural cofactor.

These properties make this compound an invaluable probe for:

-

Identifying novel NAD+-binding proteins: By covalently labeling interacting partners in complex biological mixtures, this compound facilitates the discovery of previously unknown enzymes and proteins that utilize NAD+.

-

Mapping enzyme active sites: The site of covalent attachment can be identified through techniques like mass spectrometry, providing precise information about the amino acid residues involved in NAD+ binding.

-

Studying enzyme dynamics: The azide group serves as a vibrational probe in two-dimensional infrared (2D IR) spectroscopy, enabling the study of enzyme active-site dynamics on femtosecond to picosecond timescales.[1]

-

Investigating signaling pathways: this compound can be used to probe the activity and interactions of key enzymes in NAD+-dependent signaling cascades, such as those involving sirtuins and poly(ADP-ribose) polymerases (PARPs).

Quantitative Data: Binding Affinities and Kinetic Parameters

The effectiveness of this compound as a probe is underscored by its ability to bind to a range of NAD+-dependent enzymes with affinities often similar to the native cofactor, NAD+. The following table summarizes key quantitative data from the literature.

| Enzyme | Organism/Source | Parameter | Value | Comments |

| Dehydrogenases | ||||

| Glutamate (B1630785) Dehydrogenase (GDH) | Bovine Liver | Apparent Dissociation Constant (Kd) | 10 µM and 40 µM | Two apparent dissociation constants suggest negative cooperative interaction between subunits.[2][3][4] |

| Apparent Dissociation Constant (Kd) for NAD+ (protection) | < 5 µM and 25 µM | NAD+ protects against photoincorporation of this compound+.[2][3][4] | ||

| Formate Dehydrogenase (FDH) | Candida boidinii | Dissociation Constant (Kd) | ~5-300 µM (binary complex) | This compound+ acts as a substrate.[1] |

| Malate Dehydrogenase (MDH) | Sus scrofa (Porcine) | Inhibition Constant (Ki) | 83 µM | This compound+ acts as a competitive inhibitor. This value is comparable to the Km of NAD+ (140 µM) for the same enzyme.[1] |

| Glucose Dehydrogenase (GDH) | Bacillus megaterium | Dissociation Constant (Kd) | 300 µM | This compound+ acts as a substrate. The dissociation constant is similar to that of NAD+ (600 µM).[1] |

| ADP-Ribosyltransferases | ||||

| PARP-1 | Human (HEK 293T cell lysate) | Labeling detected | Not quantified | Labeled by a clickable photoaffinity NAD+ probe (2-ad-BAD), which is structurally related to this compound.[2] |

| PARP-10 | Human (HEK 293T cell lysate) | Labeling detected | Not quantified | Labeled by 2-ad-BAD.[2] |

| Sirtuins | ||||

| SIRT1 | Human | Potential for interaction | Not quantified | PARP-1 inhibition, which increases NAD+ availability, leads to higher SIRT1 activity, suggesting a role for NAD+ analogs in studying this crosstalk.[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in photoaffinity labeling and proteomic analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through the chemical coupling of 2-azido-AMP and nicotinamide (B372718) mononucleotide (NMN). A common method involves the use of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent. For radioactive labeling, [³²P]2-azido-AMP can be utilized.[2][3][4]

Materials:

-

2-Azido-AMP (or [³²P]2-azido-AMP)

-

Nicotinamide mononucleotide (NMN)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous pyridine

-

Anhydrous solvents (e.g., DMF)

-

HPLC system for purification

Procedure:

-

Dissolve 2-Azido-AMP and a molar excess of NMN in anhydrous pyridine.

-

Add DCC to the solution and stir the reaction mixture at room temperature in the dark for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Resuspend the residue in water and filter to remove the dicyclohexylurea byproduct.

-

Purify the crude this compound using a suitable HPLC system (e.g., a C18 reverse-phase column with a triethylammonium (B8662869) bicarbonate buffer gradient).

-

Lyophilize the purified fractions to obtain this compound as a solid.

-

Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Photoaffinity Labeling of Target Proteins

This protocol outlines the general steps for using this compound to covalently label NAD+-binding proteins in a biological sample.

Materials:

-

Purified enzyme or cell lysate

-

This compound (radiolabeled or with a clickable tag for subsequent detection)

-

UV irradiation source (e.g., a handheld UV lamp at 254 nm or a crosslinker)

-

Reaction buffer (e.g., phosphate-buffered saline, Tris-HCl)

-

SDS-PAGE reagents

-

Detection method (autoradiography for radiolabeled probes, or reagents for click chemistry if using a tagged probe)

Procedure:

-

Incubation: Mix the protein sample (purified enzyme or cell lysate) with this compound in a suitable reaction buffer. The optimal concentration of this compound should be determined empirically but is often in the low micromolar range.[3][4] Incubate the mixture on ice for a sufficient time to allow for binding (e.g., 5-15 minutes).

-

Competition Control (Optional but Recommended): To demonstrate specificity, prepare a parallel sample containing a molar excess of native NAD+ in addition to this compound. The presence of the natural ligand should compete for binding and reduce the photoincorporation of the probe.

-

UV Irradiation: Place the samples on ice and irradiate with UV light. The irradiation time and distance from the UV source need to be optimized for each experimental setup to maximize labeling efficiency while minimizing protein damage. A typical starting point is irradiation at 254 nm for 1-5 minutes.

-

Quenching: After irradiation, the reaction is effectively quenched as the highly reactive nitrene will have already reacted.

-

Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, heat to denature the proteins, and resolve the proteins by SDS-PAGE.

-

Detection:

-

Radiolabeled Probe: Dry the gel and expose it to X-ray film for autoradiography to visualize the labeled proteins.

-

Clickable Probe: If a this compound analog with a clickable handle (e.g., an alkyne) was used, the gel can be subjected to a click reaction with a fluorescently tagged azide to visualize the labeled proteins using a gel imager.

-

Identification of Labeled Proteins and Peptides by Mass Spectrometry

This protocol describes a general workflow for identifying the proteins labeled by this compound and mapping the site of covalent attachment.

Materials:

-

Labeled protein sample (from the photoaffinity labeling experiment)

-

Reagents for in-gel or in-solution digestion (e.g., trypsin)

-

LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer)

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

Protein Digestion:

-

In-gel digestion: Excise the protein band of interest from the SDS-PAGE gel, destain, reduce, alkylate, and digest with a protease such as trypsin.

-

In-solution digestion: For complex mixtures, perform the reduction, alkylation, and digestion steps in solution.

-

-

Peptide Extraction and Cleanup: Extract the resulting peptides from the gel slices or clean up the in-solution digest using a C18 desalting column.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

-

Data Analysis:

-

Search the acquired MS/MS data against a relevant protein database using a search engine like Sequest or Mascot.

-

To identify the labeled peptide, include a variable modification in the search parameters corresponding to the mass of the remnant of the this compound probe after covalent attachment and fragmentation.

-

The identification of a peptide with this specific mass modification confirms it as the site of labeling. Manual validation of the MS/MS spectrum is recommended to confirm the assignment.[6]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Mechanism of Photoaffinity Labeling

Caption: Mechanism of this compound photoaffinity labeling.

Experimental Workflow for Target Identification

Caption: Workflow for identifying protein targets of this compound.

Probing the PARP-Sirtuin Signaling Crosstalk

Caption: Using this compound to probe the PARP-Sirtuin axis.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the drug development pipeline:

-

Target Deconvolution: For novel drug candidates that modulate NAD+ metabolism, this compound can be used in competitive binding and photoaffinity labeling experiments to identify their specific molecular targets.

-

Off-Target Profiling: By identifying all proteins that interact with this NAD+ analog, researchers can gain insights into the potential off-target effects of NAD-mimetic drugs, contributing to a more comprehensive safety and selectivity profile.

-

Structure-Activity Relationship (SAR) Studies: this compound can be used as a reference compound to understand how modifications to the NAD+ scaffold affect binding to target enzymes, thereby guiding the design of more potent and selective inhibitors or activators.

-

Elucidating Mechanisms of Action: By identifying the direct targets of a drug and the downstream signaling events affected, this compound can help to elucidate the precise mechanism by which a therapeutic agent exerts its effects.

Conclusion

This compound is a robust and versatile molecular probe that offers researchers a powerful approach to investigate the complex roles of NAD+-dependent enzymes in cellular physiology and disease. Its utility in photoaffinity labeling for target identification, coupled with its application as a vibrational probe for studying enzyme dynamics, provides a multi-faceted tool for both basic research and translational drug discovery. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in the laboratory.

References

- 1. Characterization of azo-NAD+ to assess its potential as a 2D IR probe of enzyme dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Proteomics Approach for Profiling the NAD Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NAD+ as a signaling molecule modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of peptides in the adenine ring binding domain of glutamate and lactate dehydrogenase using this compound+ - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding PARylation with 2-Azido-NAD+: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 2-Azido-NAD+ and related clickable NAD+ analogs for the study of poly(ADP-ribosyl)ation (PARylation). It covers the core principles, experimental methodologies, data interpretation, and the application of these powerful chemical tools in elucidating the complex roles of PARP enzymes in cellular processes and drug discovery.

Introduction to PARylation and the Role of NAD+ Analogs

Poly(ADP-ribosyl)ation is a critical post-translational modification where Poly(ADP-ribose) polymerases (PARPs) transfer ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is fundamental to a variety of cellular functions, including DNA damage repair, chromatin remodeling, transcriptional regulation, and cell death pathways.[1][2] Dysregulation of PARP activity is implicated in numerous diseases, making PARP enzymes attractive targets for therapeutic intervention.[3][4]

To dissect the intricate network of PARP signaling, researchers have developed chemically modified NAD+ analogs. These probes, which incorporate "clickable" functional groups like azides or alkynes, allow for the specific labeling, identification, and quantification of PARP substrates.[5] Among these, this compound+ and its isomers serve as valuable tools for activity-based protein profiling and proteomic studies.

Data Presentation: Quantitative Analysis of NAD+ Analogs

One such analog, ADO-3′-N3-NAD+, has been characterized for its interaction with human PARP1. The kinetic parameters for both its PARP activity (auto-PARylation) and NADase activity (hydrolysis) have been determined and compared to the natural substrate, NAD+.[3]

| Substrate | Activity | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹ M⁻¹) |

| NAD+ | PARP Activity | 26.0 | 212.9 | 1.2 x 10⁵ |

| NADase Activity | 2.4 | 113.4 | 2.1 x 10⁴ | |

| ADO-3′-N3-NAD+ | PARP Activity | 3.8 | 524.8 | 7.2 x 10³ |

| NADase Activity | 1.4 | 303.2 | 4.6 x 10³ | |

| Table 1: Kinetic parameters of NAD+ and ADO-3′-N3-NAD+ with human PARP1. Data extracted from a study on an NAD+ analog with enhanced specificity for PARP1.[3] |

It is important to note that modifications at different positions of the NAD+ molecule can significantly impact substrate specificity. For instance, an azido (B1232118) substitution at the 3'-OH of the adenosine (B11128) moiety in ADO-3′-N3-NAD+ confers high specificity for PARP1 over PARP2, PARP5a, and PARP10.[3] In contrast, analogs with modifications at the adenine N6 and C2 positions are generally well-tolerated by a broader range of PARPs.

Core Signaling Pathway: PARP1 in DNA Damage Response

PARP1 is a key player in the cellular response to DNA single-strand breaks (SSBs). Upon detecting damaged DNA, PARP1 is catalytically activated and synthesizes poly(ADP-ribose) (PAR) chains on itself (auto-PARylation) and other acceptor proteins, such as histones.[6][7][8] This PARylation event serves as a scaffold to recruit DNA repair machinery to the site of damage.[6] Following repair, the PAR chains are degraded by PAR glycohydrolase (PARG), and PARP1 is released from the DNA.[6]

References

- 1. PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Enzymatic Incorporation of 2-Azido-NAD+ for Protein Labeling and Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme and substrate for numerous enzymes that regulate fundamental cellular processes, including metabolism, DNA repair, and signaling. The study of these NAD+-consuming enzymes has been significantly advanced by the development of chemical probes that mimic the natural substrate. This guide provides an in-depth technical overview of 2-Azido-NAD+, a photoactive and bioorthogonal analog of NAD+. We detail the principles of its enzymatic incorporation by key enzyme families such as Poly(ADP-ribose) polymerases (PARPs) and dehydrogenases, its application in identifying enzyme substrates, and its utility in drug development. This document includes quantitative data on enzyme interactions, detailed experimental protocols for its use, and visualizations of associated workflows and signaling pathways to facilitate its application in research settings.

Introduction to this compound+ as a Chemical Probe

Nicotinamide adenine dinucleotide (NAD+) serves two primary roles in the cell: as a cofactor in redox reactions and as a substrate for NAD+-consuming enzymes.[1][2][3] These enzymes, which include Poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38/157 ectoenzymes, cleave NAD+ to mediate essential cellular functions like DNA repair, epigenetic regulation, and calcium signaling.[3][4][5][6] Understanding the specific protein substrates of these enzymes is crucial for elucidating their roles in health and disease.

To probe these complex processes, chemical biologists have developed NAD+ analogs that contain bioorthogonal functional groups. "Bioorthogonal" refers to chemical moieties that are inert to biological systems but can undergo specific, high-yield reactions with an exogenous reaction partner.[7][8] this compound+, an NAD+ analog with an azide (B81097) (-N₃) group on the C2 position of the adenine ring, is a powerful tool for this purpose. The azide group serves two key functions:

-

Photoaffinity Labeling: The aryl azide is photoactive and, upon UV irradiation, forms a highly reactive nitrene that can covalently cross-link to nearby residues within the enzyme's active site.[9][10]

-

Bioorthogonal "Click" Chemistry: The azide functions as a chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[7][8][11] This allows for the covalent attachment of reporter tags, such as fluorophores or biotin, for visualization, enrichment, and identification of modified proteins.[12]

This guide focuses on the enzymatic incorporation of the 2-azido-ADP-ribose moiety onto target proteins and the subsequent downstream applications for proteomic analysis. While this compound+ is a key tool, other analogs like 3'-azido-NAD+ have also been developed and show high activity and specificity, particularly for PARP1 and PARP2.[13][14][15]

Principle of Enzymatic Incorporation and Detection

The utility of this compound+ hinges on its ability to be recognized and utilized as a substrate by NAD+-consuming enzymes. These enzymes catalyze the transfer of the ADP-ribose portion of the molecule to an acceptor protein. When this compound+ is used, an ADP-ribose moiety tagged with an azide group is transferred.

The overall process can be visualized as a multi-step workflow. First, the analog is introduced to the biological system (e.g., purified enzyme, cell lysate, or intact cells). The target enzyme incorporates the 2-azido-ADP-ribose onto its protein substrates. Following this enzymatic reaction, a reporter molecule containing a terminal alkyne is added. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the reporter to the modified protein. This labeled protein can then be detected or purified for analysis.

Key Enzymes That Utilize this compound+ Analogs

Several classes of NAD+-dependent enzymes can incorporate azido-modified ADP-ribose into substrates.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are central to the DNA damage response.[2] Upon detecting DNA breaks, PARP1, a key family member, catalyzes the attachment of ADP-ribose units from NAD+ onto itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains.[16] Azido-NAD+ analogs have been shown to be effective substrates for PARPs, enabling the labeling and identification of PARP targets.[13][14][17] For instance, analogs with azido (B1232118) groups on the ribose have demonstrated high activity and specificity for PARP1 and PARP2.[14] This allows for enhanced labeling of protein PARylation in cellular contexts.[14]

The activation of PARP1 by DNA damage and its subsequent automodification is a critical signaling event that recruits other DNA repair factors. Using this compound+ in this context allows for the specific tagging and study of this process.

Dehydrogenases

This compound+ has been demonstrated to be a substrate for bovine liver glutamate (B1630785) dehydrogenase in the absence of UV light.[9][10] Its primary utility with this class of enzymes, however, is as a photoaffinity probe. The analog binds to the NAD+ binding site, and upon UV irradiation, it forms a covalent bond, permanently labeling the enzyme. This technique is invaluable for identifying NAD+-binding proteins and mapping their active sites.[9][10]

Sirtuins

Sirtuins are a class of NAD+-dependent deacylases that link cellular energy status to protein function.[18][19] They remove acetyl and other acyl groups from lysine (B10760008) residues on substrate proteins, a reaction that consumes one molecule of NAD+.[20][21] While studies have more frequently used alkyne-tagged NAD+ analogs to profile sirtuin substrates, azido-NAD+ analogs are also viable tools for investigating their enzymatic activity and identifying targets.[22]

Quantitative Data on Enzyme Interactions

The effectiveness of this compound+ as a probe depends on its ability to bind to the target enzyme with an affinity comparable to the natural substrate, NAD+. The following table summarizes reported binding constants for this compound+ with a model enzyme.

| Enzyme | Ligand | Parameter | Value | Conditions | Reference |

| Bovine Liver Glutamate Dehydrogenase | This compound+ | Apparent Kd1 | 10 µM | Photoincorporation | [9][10] |

| This compound+ | Apparent Kd2 | 40 µM | Photoincorporation | [9][10] | |

| NAD+ | Apparent Kd1 (Protection) | < 5 µM | Protection from photoinsertion | [9][10] | |

| NAD+ | Apparent Kd2 (Protection) | 25 µM | Protection from photoinsertion | [9][10] |

The two distinct dissociation constants (Kd) observed for glutamate dehydrogenase suggest negative cooperative interaction between its subunits.[9][10]

Experimental Workflows and Protocols

The following protocols provide a framework for using this compound+ to label and identify protein substrates of NAD+-consuming enzymes.

Protocol: In Vitro PARP1 Automodification Assay

This protocol describes the labeling of purified PARP1 with this compound+ followed by fluorescent tagging via click chemistry.

Reagents:

-

Purified full-length human PARP1

-

Activated salmon sperm DNA (ssDNA)

-

10x PARP Reaction Buffer (500 mM Tris-HCl pH 8.0, 40 mM MgCl₂, 2.6 mM DTT)

-

This compound+ solution (1 mM)

-

Alkyne-fluorophore (e.g., Alkyne-TAMRA, 1 mM in DMSO)

-

Click Chemistry Reaction Mix:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

-

SDS-PAGE loading buffer

Procedure:

-

Set up the PARPylation reaction in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

2 µL of 10x PARP Reaction Buffer

-

1 µg of purified PARP1

-

1 µg of activated ssDNA

-

2 µL of 1 mM this compound+ (final concentration: 100 µM)

-

Nuclease-free water to 20 µL.

-

-

Incubate the reaction at 30°C for 2 hours.[17]

-

Prepare the click chemistry reaction mix. For each sample, combine:

-

1 µL of Alkyne-fluorophore (1 mM)

-

1 µL of CuSO₄ (50 mM)

-

1 µL of TCEP (50 mM)

-

1 µL of TBTA (5 mM in DMSO)

-

-

Add 4 µL of the click chemistry mix to the 20 µL PARPylation reaction.

-

Incubate at room temperature for 1 hour, protected from light.

-

Stop the reaction by adding 6 µL of 4x SDS-PAGE loading buffer.

-

Boil the sample at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescent gel scanner at the appropriate wavelength for the chosen fluorophore.

-

Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

Protocol: Labeling and Enrichment for Mass Spectrometry

This protocol outlines the labeling of proteins in a cell lysate and their subsequent enrichment for identification by mass spectrometry (MS).

Reagents:

-

Cell lysate from HAP1 or similar cells

-

This compound+ solution (1 mM)

-

Alkyne-Biotin (1 mM in DMSO)

-

Click Chemistry Reaction Mix (as above)

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE loading buffer)

Procedure:

-

Labeling:

-

Incubate cell lysate (e.g., 1 mg total protein) with 100 µM this compound+ in an appropriate reaction buffer.

-

For PARP-dependent labeling, include activated DNA.

-

Incubate overnight at 30°C.[23]

-

-

Click Chemistry:

-